molecular formula C19H22O5 B1246086 Imperanene

Imperanene

Cat. No. B1246086
M. Wt: 330.4 g/mol
InChI Key: RCQPYMXHGRTMOZ-NHZBNJEXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imperanene is a natural product found in Imperata cylindrica with data available.

Scientific Research Applications

Total Synthesis

The total synthesis of (S)-(+)-imperanene, a compound found in Chinese medicine, was achieved from commercially available cinnamic acid. Key steps included highly enantioselective carbon-hydrogen insertion and optimization of an elimination process to avoid intramolecular Friedel-Crafts alkylation (Doyle, Hu, & Valenzuela, 2002).

Chiral Recognition

Chiral recognition studies of this compound enantiomers were conducted using cyclodextrin-modified capillary electrophoresis and NMR spectroscopy. Various cyclodextrins differing in cavity size and charge were used to separate the enantiomers, achieving enantioresolution with specific cyclodextrin combinations (Sohajda et al., 2012).

Synthesis from Natural Lignan

R-(-)-imperanene was synthesized from hydroxymatairesinol, a natural lignan from Norway spruce. The process involved degradation in strongly basic conditions, esterification, and reduction, preserving the configuration at the crucial stereocenter (Eklund, Riska, & Sjöholm, 2002).

Platelet Aggregation Inhibition

This compound, identified as a platelet aggregation inhibitor, was synthesized with both enantiomers achieving high enantiomeric excess. The natural product was determined as the (S)-enantiomer through stereoselective alkylation and optical rotation data (Shattuck, Shreve, & Solomon, 2001).

Synthesis via Allylic Substitution

The synthesis of (S)-imperanene was explored using copper-assisted allylic substitution. The study highlighted the efficient preparation of the compound through a series of steps involving kinetic resolution, palladium-catalyzed coupling, and Tamao oxidation (Takashima & Kobayashi, 2009).

Enzymatic Asymmetrization

(S)-imperanene and its (R)-enantiomer were synthesized from vanillin using a chemoenzymatic strategy. A critical step was the use of Pseudomonas cepacia lipase to induce asymmetrization of a prochiral 1,3-diol, achieving high enantiomeric excess (Carr & Bisht, 2004).

Human Tyrosinase Inhibition

(S)-(+)-Imperanene from rum distillate wastewater was found to significantly inhibit human tyrosinase activity. It acted as a competitive inhibitor against tyrosinase, with its glycosylated forms showing varying degrees of inhibitory activities (Takara, Iwasaki, Ujihara, & Wada, 2008).

properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E,2S)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol

InChI

InChI=1S/C19H22O5/c1-23-18-10-13(5-7-16(18)21)3-4-15(12-20)9-14-6-8-17(22)19(11-14)24-2/h3-8,10-11,15,20-22H,9,12H2,1-2H3/b4-3+/t15-/m1/s1

InChI Key

RCQPYMXHGRTMOZ-NHZBNJEXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H](CO)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C=CC2=CC(=C(C=C2)O)OC)O

synonyms

imperanene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imperanene
Reactant of Route 2
Reactant of Route 2
Imperanene
Reactant of Route 3
Imperanene
Reactant of Route 4
Imperanene
Reactant of Route 5
Imperanene
Reactant of Route 6
Imperanene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.